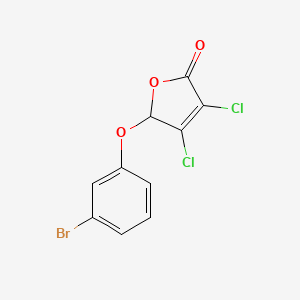
2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione is a chemical compound with the molecular formula C18H12Cl2N2O2 It is known for its distinctive structure, which includes two aniline groups and two chlorine atoms attached to a cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione typically involves the reaction of 2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize efficiency and minimize waste, often involving continuous monitoring and adjustment of reaction parameters.
化学反応の分析
Types of Reactions
2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学的研究の応用
2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. Its ability to form stable radicals and quinone derivatives is key to its biological activity.
類似化合物との比較
Similar Compounds
2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Similar structure but with amino groups instead of aniline groups.
2,5-Dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione: Precursor in the synthesis of 2,5-Dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione.
3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione: A related compound with different substituents on the cyclohexene ring.
Uniqueness
This compound is unique due to its combination of aniline and chlorine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
877774-84-0 |
|---|---|
分子式 |
C18H14Cl2N2O2 |
分子量 |
361.2 g/mol |
IUPAC名 |
2,5-dianilino-3,6-dichlorocyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-13-15(21-11-7-3-1-4-8-11)17(23)14(20)16(18(13)24)22-12-9-5-2-6-10-12/h1-10,13,15,21-22H |
InChIキー |
TUPAAVOUFSQQTD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2C(C(=O)C(=C(C2=O)Cl)NC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B12592439.png)



![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)


![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)

![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)


![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)

